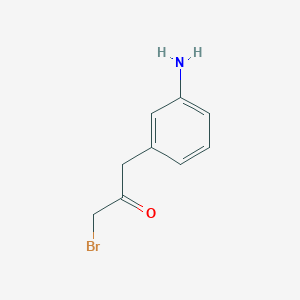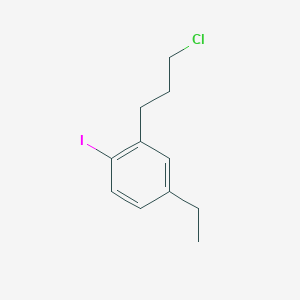
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a chloropropyl group, an ethyl group, and an iodine atom attached to a benzene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-ethyl-2-iodobenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1-(3-Chloropropyl)-5-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The chloropropyl group can be reduced to form propyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 1-(3-Hydroxypropyl)-5-ethyl-2-iodobenzene, 1-(3-Aminopropyl)-5-ethyl-2-iodobenzene, and 1-(3-Mercaptopropyl)-5-ethyl-2-iodobenzene.
Oxidation Reactions: Products include 1-(3-Chloropropyl)-5-ethyl-2-iodobenzoic acid and 1-(3-Chloropropyl)-5-ethyl-2-iodobenzaldehyde.
Reduction Reactions: Products include 1-(3-Propyl)-5-ethyl-2-iodobenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-5-ethyl-2-iodobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic structure allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function and activity. Additionally, the iodine atom can participate in halogen bonding interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar chloropropyl group but differs in its aromatic core and additional substituents.
1-(3-Chlorophenyl)piperazine: This compound contains a chlorophenyl group and a piperazine ring, differing in its overall structure and functional groups.
(3-Chloropropyl)trimethoxysilane: This compound has a chloropropyl group attached to a silicon atom, making it distinct in its chemical properties and applications.
Uniqueness
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and potential biological activity. The presence of both a chloropropyl group and an iodine atom on the benzene ring allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14ClI |
|---|---|
Molekulargewicht |
308.58 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-4-ethyl-1-iodobenzene |
InChI |
InChI=1S/C11H14ClI/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
YNSSCBUYNZPKOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)I)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


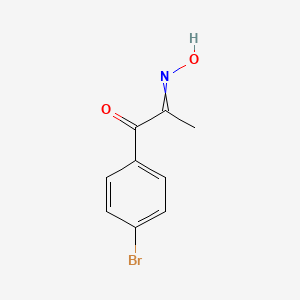
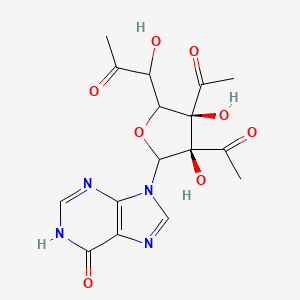

![Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]-](/img/structure/B14053574.png)
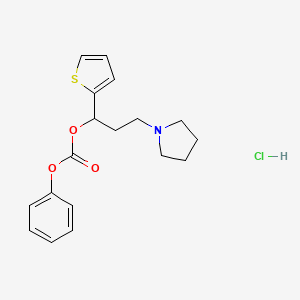
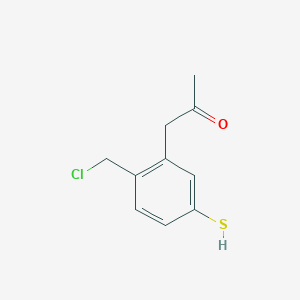
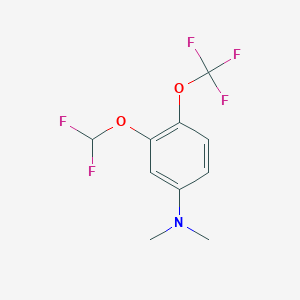
![(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)
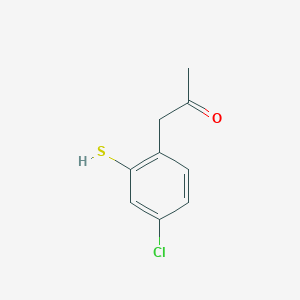
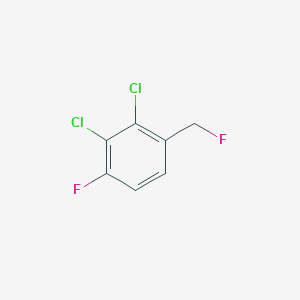

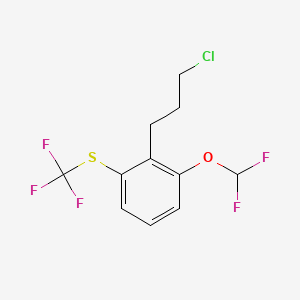
![Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14053625.png)
